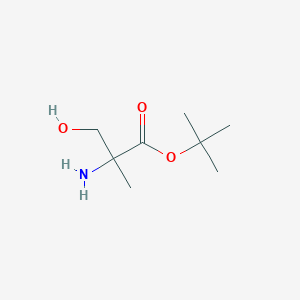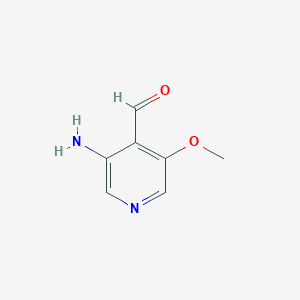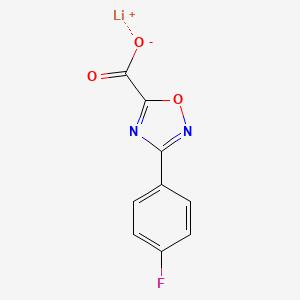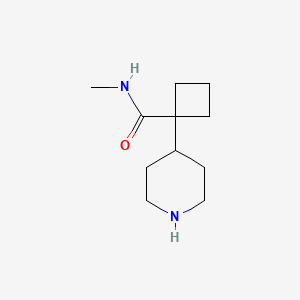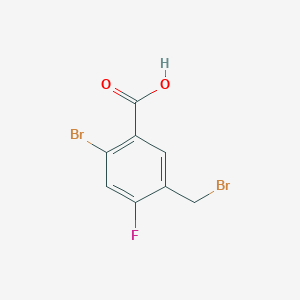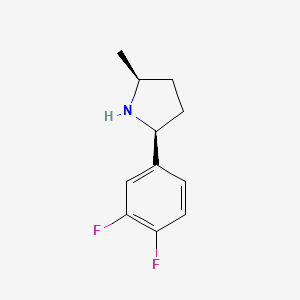
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to a pyrrolidine ring. It is a chiral molecule with two stereocenters, making it optically active.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with (S)-proline to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine involves its interaction with specific molecular targets. The difluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5S)-2-(3,4-Dichlorophenyl)-5-methylpyrrolidine
- (2S,5S)-2-(3,4-Dimethylphenyl)-5-methylpyrrolidine
- (2S,5S)-2-(3,4-Difluorophenyl)-5-ethylpyrrolidine
Uniqueness
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H13F2N |
|---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine |
InChI |
InChI=1S/C11H13F2N/c1-7-2-5-11(14-7)8-3-4-9(12)10(13)6-8/h3-4,6-7,11,14H,2,5H2,1H3/t7-,11-/m0/s1 |
InChI-Schlüssel |
QWHOJGWRRNTBSZ-CPCISQLKSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](N1)C2=CC(=C(C=C2)F)F |
Kanonische SMILES |
CC1CCC(N1)C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


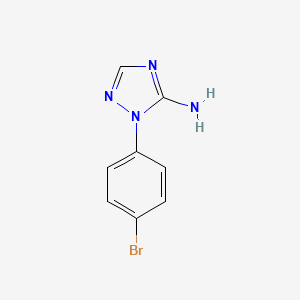

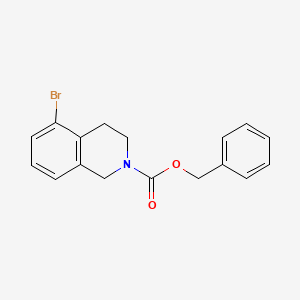
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)

![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
